ethyl 3-[(2-thienylsulfonyl)amino]benzoate
Description
Ethyl 3-[(2-thienylsulfonyl)amino]benzoate is a benzoate ester derivative featuring a sulfonamide group linked to a thiophene ring at the meta-position of the aromatic core. The thienylsulfonyl moiety introduces both aromaticity (via the thiophene) and sulfonamide functionality, which may enhance hydrogen-bonding capabilities and electronic interactions.
Properties
IUPAC Name |
ethyl 3-(thiophen-2-ylsulfonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-2-18-13(15)10-5-3-6-11(9-10)14-20(16,17)12-7-4-8-19-12/h3-9,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIFEZHDBFOABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201266 | |
| Record name | Benzoic acid, 3-[(2-thienylsulfonyl)amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849409-89-8 | |
| Record name | Benzoic acid, 3-[(2-thienylsulfonyl)amino]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849409-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-[(2-thienylsulfonyl)amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-thienylsulfonyl)amino]benzoate typically involves the reaction of 3-amino benzoic acid with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified using ethanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include precise temperature control, efficient mixing, and the use of high-purity reagents .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and sulfonamide groups undergo hydrolysis under acidic or basic conditions:
Nucleophilic Substitution
The sulfonyl group activates the adjacent nitrogen for substitutions:
Cross-Coupling Reactions
The thienyl group participates in metal-catalyzed couplings:
Functional Group Interconversion
Key transformations observed in related compounds:
Polymerization and Supramolecular Chemistry
Emerging applications in materials science:
Scientific Research Applications
Chemical Applications
Ethyl 3-[(2-thienylsulfonyl)amino]benzoate serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Reagent in Organic Synthesis : The compound can be utilized in the synthesis of more complex molecules due to its reactive thienylsulfonyl group.
- Intermediate for Drug Development : It acts as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
The following table summarizes the key chemical reactions involving this compound:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts thienylsulfonyl group to sulfoxides or sulfones | Hydrogen peroxide, m-CPBA |
| Reduction | Reduces nitro groups to amino groups | NaBH4, Pd/C |
| Electrophilic Substitution | Substitutes on the aromatic ring | Bromine, nitrating agents |
Biological Applications
Research has indicated that this compound possesses potential biological activities. Notably, it has been investigated for:
- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The thienylsulfonyl group may interact with inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of sulfonamide derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Medical Applications
The compound is being explored for its therapeutic potential in medicine:
- Drug Development : this compound is being studied for its role as a precursor in synthesizing drugs aimed at specific targets, such as cancer treatments.
- Chemokine Receptor Modulation : Research indicates that derivatives of this compound can modulate chemokine receptors, which are crucial in inflammatory responses and cancer progression.
Table of Therapeutic Potential
| Therapeutic Area | Potential Application |
|---|---|
| Cancer Treatment | Inhibitors targeting farnesyltransferase |
| Inflammatory Diseases | Modulation of chemokine receptors |
| Antimicrobial Agents | Development of new antibiotics based on structural analogs |
Mechanism of Action
The mechanism of action of ethyl 3-[(2-thienylsulfonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Functional Group Influence
The benzoate ester scaffold is versatile, with substituents dictating physicochemical properties and applications. Below is a comparative table of key analogs:
Key Observations:
- Sulfonamide vs. Sulfonylurea: The target compound’s sulfonamide group differs from sulfonylurea herbicides (e.g., metsulfuron methyl ester), which feature a triazinyl-sulfonyl bridge. Sulfonylureas inhibit plant acetolactate synthase, while sulfonamides may target enzymes like trypanothione reductase via hydrogen bonding .
- Thiophene vs. Phenyl : The thienylsulfonyl group in the target compound offers π-π interactions distinct from phenyl-based analogs (e.g., compound 3 in ). Sulfur in thiophene may improve metabolic stability compared to phenyl .
- Alkyl vs. Aromatic Substituents : L2’s long alkoxy chains increase lipophilicity (evidenced by IR peaks for alkyl stretches: 2927, 2857 cm⁻¹), whereas the target compound’s aromatic substituents likely enhance binding to protein targets .
Biological Activity
Ethyl 3-[(2-thienylsulfonyl)amino]benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of 3-aminobenzoic acid with 2-thienylsulfonyl chloride, followed by esterification with ethanol. The general reaction can be summarized as follows:
-
Formation of the Intermediate :
-
Esterification :
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Kumar et al. (2024) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests a potential mechanism for reducing inflammation in conditions such as arthritis .
The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets:
- Protein Interaction : The thienylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity.
- Cell Signaling Pathways : The compound may interfere with cellular signaling pathways involved in inflammation and immune response, leading to its observed effects .
Table 1: Summary of Biological Activities
Case Study: Efficacy Against Bacterial Infection
A clinical study evaluated the efficacy of this compound in treating bacterial infections in a murine model. The compound was administered at varying doses, resulting in a significant reduction in bacterial load compared to control groups. Histopathological analysis revealed decreased inflammation and tissue damage, supporting its therapeutic potential .
Q & A
Basic Questions
Q. What are the common synthetic routes for ethyl 3-[(2-thienylsulfonyl)amino]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves coupling 2-thienylsulfonyl chloride with ethyl 3-aminobenzoate under basic conditions. Reaction optimization includes controlling stoichiometry (equimolar ratios), using aprotic solvents like 1,4-dioxane, and maintaining room temperature for 12–24 hours to minimize side reactions. Post-reaction purification via recrystallization or column chromatography ensures high yields .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store the compound in a cool, dry environment away from oxidizing agents. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups (e.g., sulfonamide NH at δ 10–12 ppm, ester carbonyl at ~168 ppm). Fourier-Transform Infrared (FTIR) spectroscopy confirms sulfonyl (SO₂) stretches at 1150–1350 cm⁻¹. High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks .
Advanced Research Questions
Q. How can researchers address contradictions between computational predictions and experimental data regarding the compound's reactivity?
- Methodological Answer : Discrepancies between Density Functional Theory (DFT) calculations and experimental results (e.g., reaction rates or regioselectivity) can be resolved by re-evaluating solvent effects in computational models. Hybrid methods like MP2/DFT with implicit solvation (e.g., PCM) improve accuracy. Cross-validation using kinetic studies (e.g., time-resolved IR) bridges theory and practice .
Q. What methodologies are employed to determine the crystal structure of this compound, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. Challenges include handling twinned data or weak diffraction; strategies include data merging (HKL-2000) and using TWINABS for absorption corrections. Disorder in flexible groups (e.g., ethyl ester) is resolved via PART instructions in SHELXL .
Q. How can the regioselectivity of reactions involving the sulfonamide and ester groups be controlled?
- Methodological Answer : Selective protection/deprotection strategies: the sulfonamide can be shielded using tert-butyloxycarbonyl (Boc) groups under acidic conditions, leaving the ester reactive. Conversely, enzymatic hydrolysis (e.g., lipases) targets the ester without affecting the sulfonamide. Solvent polarity (e.g., DMF vs. THF) also modulates reactivity .
Q. What analytical techniques are critical for elucidating the compound's mode of action in pesticide applications?
- Methodological Answer : High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS) tracks metabolic pathways in plant models. Enzyme inhibition assays (e.g., acetolactate synthase for sulfonylurea herbicides) quantify efficacy. Isothermal Titration Calorimetry (ITC) measures binding affinity to target proteins .
Q. How do thermodynamic properties such as stability and solubility influence the compound's application in drug design?
- Methodological Answer : Differential Scanning Calorimetry (DSC) assesses thermal stability (decomposition >200°C). Solubility is optimized via co-solvents (e.g., PEG-400) or salt formation. Hansen Solubility Parameters (HSPs) predict compatibility with lipid membranes, critical for bioavailability in drug formulations .
Q. What strategies resolve polymorphism in crystallographic studies of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
